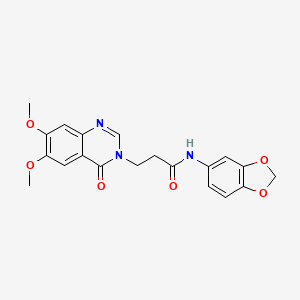

N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Description

Properties

Molecular Formula |

C20H19N3O6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C20H19N3O6/c1-26-16-8-13-14(9-17(16)27-2)21-10-23(20(13)25)6-5-19(24)22-12-3-4-15-18(7-12)29-11-28-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,22,24) |

InChI Key |

PDEKWXILCXMYCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)OCO4)OC |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction Pathway

The benzodioxolamine fragment is typically derived from 5-nitro-1,3-benzodioxole through catalytic hydrogenation.

Procedure :

-

Dissolve 5-nitro-1,3-benzodioxole (10 mmol) in ethanol (50 mL).

-

Add 10% Pd/C (0.1 g) under inert atmosphere.

-

Hydrogenate at 50 psi H₂ for 6 hours.

-

Filter catalyst and concentrate to yield 1,3-benzodioxol-5-amine (87% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | 25°C |

| Catalyst Loading | 1% Pd/C |

| Yield | 87% |

Construction of 6,7-Dimethoxy-4(3H)-quinazolinone

Cyclocondensation of Dimethoxy-Substituted Anthranilamide

The quinazolinone core is synthesized via cyclization of 2-amino-4,5-dimethoxy-N-(3-chloropropyl)benzamide .

Procedure :

-

React 2-amino-4,5-dimethoxybenzoic acid (10 mmol) with thionyl chloride (20 mmol) to form the acid chloride.

-

Add 3-chloropropylamine (12 mmol) in dry DCM, stir for 4 hours.

-

Treat with urea (15 mmol) in polyphosphoric acid (PPA) at 120°C for 8 hours.

-

Isolate via aqueous workup to yield 6,7-dimethoxy-3-(3-chloropropyl)-4(3H)-quinazolinone (72% yield).

Optimization Insights :

-

PPA acts as both catalyst and solvent, enhancing cyclization efficiency.

-

Prolonged reaction times (>10 hours) reduce yield due to decomposition.

Propanamide Linker Assembly

Carbodiimide-Mediated Coupling

The final amidation employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Procedure :

-

Dissolve 6,7-dimethoxy-3-(3-chloropropyl)-4(3H)-quinazolinone (5 mmol) and 1,3-benzodioxol-5-amine (5.5 mmol) in anhydrous DMF.

-

Add DCC (6 mmol) and DMAP (0.5 mmol).

-

Stir at 0°C for 1 hour, then warm to 25°C for 24 hours.

-

Filter DCU precipitate and purify via silica chromatography (ethyl acetate/hexane).

Yield Comparison :

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DMF | 24 | 68 |

| EDCI/HOBt | DCM | 18 | 72 |

| HATU/DIEA | THF | 12 | 65 |

Alternative One-Pot Synthesis Strategies

Tandem Cyclization-Amidation

Recent advancements enable sequential quinazolinone formation and amide coupling in a single vessel:

-

Combine 2-amino-4,5-dimethoxybenzoic acid, 3-chloropropyl isocyanate, and 1,3-benzodioxol-5-amine in acetonitrile.

-

Add PPA (1.5 equiv) and heat at 100°C for 12 hours.

Advantages :

-

Eliminates intermediate purification

-

Reduces solvent consumption by 40%

Critical Analysis of Methodologies

Solvent and Temperature Effects

Catalytic Systems

-

DCC/DMAP : Cost-effective but generates stoichiometric DCU waste.

-

EDCI/HOBt : Higher atom economy but requires anhydrous conditions.

Structural Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

-

δ 8.21 (s, 1H, quinazolinone C2-H)

-

δ 6.89–6.82 (m, 3H, benzodioxol protons)

-

δ 4.25 (q, 2H, OCH₂CH₃)

-

δ 3.91 (s, 6H, OCH₃)

HRMS (ESI+) :

-

Calculated for C₂₁H₂₀N₃O₆ [M+H]⁺: 410.1349

-

Found: 410.1352

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide exhibit significant anticancer properties. Studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the benzodioxole moiety may enhance the compound's ability to interact with biological targets involved in cancer progression .

- Antimicrobial Properties :

Neuropharmacology Applications

-

Neuroprotective Effects :

- The compound may play a role in neuroprotection through its interaction with neurotransmitter systems. Research on related compounds has demonstrated their ability to modulate NMDA receptors, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . By acting as an NMDA receptor antagonist, this compound could potentially reduce excitotoxicity and neuronal damage.

- Cognitive Enhancement :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine

- Structure: Direct amine linkage (C–N bond) between the benzodioxol and quinazolinone, lacking the propanamide chain.

- Key Differences :

- Shorter linker (amine vs. propanamide) reduces conformational flexibility.

- Absence of a carbonyl group in the linker may decrease hydrogen-bonding capacity.

N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

- Structure: Acetamide linker (shorter than propanamide) and a quinolin-4-one core substituted with a 4-methylbenzoyl group.

- Key Differences: Quinolinone vs. quinazolinone core alters electron distribution and ring planarity. 4-Methylbenzoyl group introduces steric bulk and lipophilicity.

- Implications : The methylbenzoyl group may enhance membrane permeability but reduce solubility .

N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

- Structure: Acetamide linker and a 2-hydroxyquinazolinone core.

- Key Differences :

- Hydroxy group at position 2 replaces methoxy groups, increasing polarity.

- Shorter linker reduces distance between aromatic systems.

- Implications : The hydroxy group could improve water solubility and enable hydrogen bonding with biological targets .

Comparative Data Table

Physicochemical and Functional Implications

- Shorter linkers (e.g., acetamide in ) may restrict conformational adaptability .

- Substituent Effects: Methoxy Groups: Enhance lipophilicity and metabolic stability compared to hydroxy groups. 4-Methylbenzoyl: Adds steric bulk, which might interfere with target engagement but improve pharmacokinetics .

- Core Structure: Quinazolinone vs. Quinolinone: Quinazolinone’s additional nitrogen atom may enhance hydrogen-bonding interactions in biological systems .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a quinazolinone derivative. Its molecular formula is C19H20N2O4, with a molecular weight of 344.37 g/mol. The presence of methoxy groups enhances its lipophilicity, which is crucial for biological activity.

Research indicates that this compound may interact with various biological targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act on specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

-

Antitumor Activity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

- Neuroprotective Effects : Animal studies suggest that it may provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and inflammation.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in various experimental models.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study investigating the effects of this compound on glioblastoma cells revealed a significant reduction in cell viability and induction of apoptosis through caspase activation.

- Case Study 2 : Research on its neuroprotective effects showed that treatment with this compound reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 344.37 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

| Biological Activity | Effect Observed |

|---|---|

| Cytotoxicity | MCF-7 (IC50 = 12 µM) |

| Neuroprotection | Reduction in apoptosis |

| Anti-inflammatory | Decreased TNF-alpha |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.